![molecular formula C25H18N2 B5180200 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to the class of benzoquinoline derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to possess antioxidant activity, which may help to protect against oxidative stress. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to modulate the activity of various neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has several advantages for use in lab experiments. It is readily available in high purity and can be synthesized in large quantities. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several future directions for 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline research. One area of interest is the development of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline and to determine its potential off-target effects. Overall, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is a promising compound for scientific research, and further investigation may lead to the development of novel therapeutics for a variety of diseases.
Méthodes De Synthèse
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the final product, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline. The synthesis of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been optimized to produce high yields and purity, making it readily available for research purposes.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to exhibit anti-microbial activity against a variety of bacterial and fungal strains.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-17-8-10-19(11-9-17)22-15-24(20-6-4-14-26-16-20)27-23-13-12-18-5-2-3-7-21(18)25(22)23/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWBHFOPJPVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
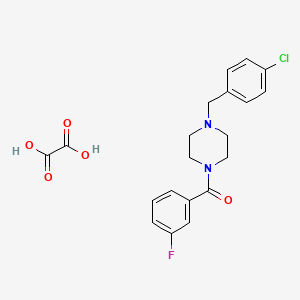
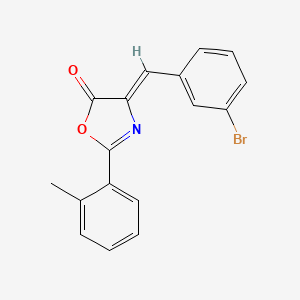
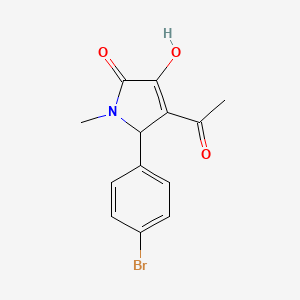
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
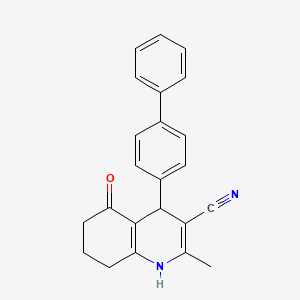
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
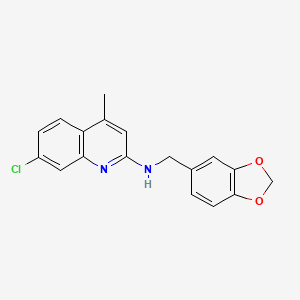
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
